molecular formula C48H61N7O12 B14118158 Apo-Enopeptin methyl ester

Apo-Enopeptin methyl ester

Cat. No.: B14118158
M. Wt: 928.0 g/mol
InChI Key: SVUZYKYWOCDSIL-QSVZJFIRSA-N
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Description

Apo-Enopeptin methyl ester is a derivative of enopeptin A, a compound known for its antibacterial properties . It is a complex molecule with the chemical formula C48H61N7O12 . This compound is primarily used in biochemical research and has shown potential in various scientific applications.

Preparation Methods

Apo-Enopeptin methyl ester is synthesized from enopeptin A through a series of chemical reactions. The synthetic route involves the esterification of enopeptin A with methanol under acidic conditions The reaction conditions typically include the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process

Chemical Reactions Analysis

Apo-Enopeptin methyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .

    Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, resulting in the formation of enopeptin A and methanol. Acidic or basic conditions can catalyze this reaction.

    Oxidation: Oxidative reactions can modify the functional groups present in the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Apo-Enopeptin methyl ester has a wide range of scientific research applications :

    Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and potential for synthesizing new compounds.

    Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance and developing new antibiotics.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating bacterial infections.

    Industry: this compound is used in the production of biochemical reagents and assay kits for research purposes.

Mechanism of Action

The mechanism of action of Apo-Enopeptin methyl ester is not fully understood. it is believed to exert its effects by interacting with bacterial cell membranes, leading to cell lysis and death . The molecular targets and pathways involved in this process are still under investigation, but it is thought to disrupt the integrity of the bacterial cell wall, making it an effective antibacterial agent.

Comparison with Similar Compounds

Apo-Enopeptin methyl ester is unique due to its specific structure and derivation from enopeptin A . Similar compounds include other derivatives of enopeptin A, such as enopeptin B and enopeptin C. These compounds share similar antibacterial properties but differ in their chemical structures and specific biological activities. The uniqueness of this compound lies in its specific esterification, which may confer distinct reactivity and biological effects compared to its analogs.

Properties

Molecular Formula

C48H61N7O12

Molecular Weight

928.0 g/mol

IUPAC Name

methyl (2S,4R)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-3-hydroxy-2-[[(2S)-2-[[(2E,4E,6E,8E,10E)-12-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-12-oxododeca-2,4,6,8,10-pentaenoyl]amino]-3-phenylpropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]-methylamino]propanoyl]amino]propanoyl]-4-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C48H61N7O12/c1-30-26-37(48(66)67-5)55(28-30)45(63)31(2)49-43(61)32(3)53(4)47(65)36-20-17-25-54(36)46(64)35(29-56)51-44(62)34(27-33-18-13-12-14-19-33)50-40(59)21-15-10-8-6-7-9-11-16-22-41(60)52-42-38(57)23-24-39(42)58/h6-16,18-19,21-22,30-32,34-37,56-57H,17,20,23-29H2,1-5H3,(H,49,61)(H,50,59)(H,51,62)(H,52,60)/b7-6+,10-8+,11-9+,21-15+,22-16+/t30-,31+,32+,34+,35+,36+,37+/m1/s1

InChI Key

SVUZYKYWOCDSIL-QSVZJFIRSA-N

Isomeric SMILES

C[C@@H]1C[C@H](N(C1)C(=O)[C@H](C)NC(=O)[C@H](C)N(C)C(=O)[C@@H]2CCCN2C(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)/C=C/C=C/C=C/C=C/C=C/C(=O)NC4=C(CCC4=O)O)C(=O)OC

Canonical SMILES

CC1CC(N(C1)C(=O)C(C)NC(=O)C(C)N(C)C(=O)C2CCCN2C(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)C=CC=CC=CC=CC=CC(=O)NC4=C(CCC4=O)O)C(=O)OC

Origin of Product

United States

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